Dipropyl naphthalene-1,2-dicarboxylate
Description
Dipropyl naphthalene-1,2-dicarboxylate (CAS: 83-59-0) is a diester derivative of naphthalene-1,2-dicarboxylic acid, where the two carboxylic acid groups are esterified with n-propyl alcohol. Its molecular formula is C₁₈H₂₀O₄, and its structure features a naphthalene core with ester groups at the 1,2-positions (Fig. 1).
This compound is structurally related to plasticizers like phthalates but distinguishes itself through the naphthalene backbone, which may confer enhanced thermal stability and rigidity compared to benzene-based analogs.
Properties
CAS No. |
111763-66-7 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
dipropyl naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-3-11-21-17(19)15-10-9-13-7-5-6-8-14(13)16(15)18(20)22-12-4-2/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
CJZGHUOKEGTETK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl naphthalene-1,2-dicarboxylate can be synthesized through the esterification of naphthalene-1,2-dicarboxylic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron compounds can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Dipropyl naphthalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield naphthalene-1,2-dicarboxylic acid and propanol.
Oxidation: The compound can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed:
Hydrolysis: Naphthalene-1,2-dicarboxylic acid and propanol.
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
Dipropyl naphthalene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of dipropyl naphthalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-1,2-dicarboxylic acid, which can interact with various enzymes and receptors in biological systems. The naphthalene ring can also participate in aromatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares dipropyl naphthalene-1,2-dicarboxylate with key structural analogs:
Key Observations:
- Ester Chain Length : Longer propyl chains may increase hydrophobicity and reduce volatility compared to methyl esters (e.g., dimethyl 2,7-naphthalenedicarboxylate) .
- Toxicity Profile : Unlike di-isobutyl phthalate (DIBP), which is regulated for endocrine-disrupting effects, this compound lacks documented toxicity data, warranting further study .
Antimicrobial Activity Comparison
Naphthalene-derived compounds often exhibit antimicrobial properties. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
